1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanone
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Antiviral Activity :
- A study by Attaby, Elghandour, Ali, and Ibrahem (2006) explored the synthesis of certain derivatives, including those related to the compound . These derivatives demonstrated potential antiviral activities, specifically against HSV1 and HAV-MBB viruses (Attaby et al., 2006).
Photoinduced Oxidative Annulation :
- Zhang, Wang, Yao, and their colleagues (2017) reported on the photoinduced oxidative annulation of related compounds, highlighting the synthesis of functionalized polyheterocyclic ethanones. This process is significant for the development of complex organic compounds (Zhang et al., 2017).
Synthesis of Conducting Polymers :
- Research by Pandule, Oprea, Bârsan, Weimar, and Persaud (2014) involved synthesizing conducting polymers based on derivatives of the compound. These polymers showed promise in electrical conductivity and stability, indicating potential applications in electronic materials (Pandule et al., 2014).
Antimicrobial Activity :
- A study by Salimon, Salih, and Hussien (2011) synthesized a derivative and tested its antimicrobial efficacy. The compound exhibited significant activity against various microbial strains (Salimon et al., 2011).
Corrosion Inhibition in Mild Steel :
- Eddy and Ita (2011) investigated the use of derivatives as corrosion inhibitors in mild steel. Their study demonstrated the compounds' effectiveness in protecting steel surfaces, which could have implications in industrial applications (Eddy & Ita, 2011).
Catalytic Behavior in Ethylene Reactivity :
- Sun, Hao, Li, Zhang, Wang, Yi, Asma, and Tang (2007) explored the use of a related compound in forming complexes with iron and cobalt. These complexes showed promising catalytic activities for ethylene oligomerization and polymerization (Sun et al., 2007).
Synthesis of Various Heterocyclic Compounds :
- Liu, Tao, Dai, Jin, and Fang (2007) conducted a study on the synthesis of 1H-1,2,4-triazole derivatives containing the pyridine unit, highlighting its potential in antibacterial and plant growth regulatory activities (Liu et al., 2007).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
1-(5-thiophen-2-ylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)10-5-4-9(7-12-10)11-3-2-6-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEGWSCASLZFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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